2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol
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Overview
Description
2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their versatility and are commonly found in various biologically active molecules. The presence of these rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with an imidazole derivative under specific conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and catalysts is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are possible with appropriate reagents
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-pyrazolecarboxaldehyde
- 2-Amino-4-methylimidazole
- 1,2,4-Triazole derivatives
Uniqueness
What sets 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol apart from similar compounds is its unique combination of imidazole and pyrazole rings. This dual-ring structure provides a versatile platform for various chemical modifications, making it highly valuable in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-4-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-4-6(2-10-12)8-9-3-7(5-13)11-8/h2-4,13H,5H2,1H3,(H,9,11) |
InChI Key |
AXLBTZSUWMLWGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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